molecular formula C17H16N2 B14681301 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile CAS No. 37039-47-7

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B14681301
CAS No.: 37039-47-7
M. Wt: 248.32 g/mol
InChI Key: ODRUROFSSYDHFL-UHFFFAOYSA-N
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Description

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be further modified to introduce the phenylmethyl and carbonitrile groups under specific reaction conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the isoquinoline ring with the phenylmethyl and carbonitrile groups.

Properties

CAS No.

37039-47-7

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H16N2/c18-12-17-16-9-5-4-8-15(16)10-11-19(17)13-14-6-2-1-3-7-14/h1-9,17H,10-11,13H2

InChI Key

ODRUROFSSYDHFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#N)CC3=CC=CC=C3

Origin of Product

United States

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